

Application Notes and Protocols: Voges-Proskauer Test using 1-Naphthol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Naphthol

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Introduction

The Voges-Proskauer (VP) test is a crucial biochemical assay used to determine the ability of an organism to produce a neutral end product, acetoin (acetylmethylcarbinol), from glucose fermentation.[1][2] This test is a key component of the IMViC (Indole, Methyl Red, Voges-Proskauer, and Citrate) series of tests, widely employed for the differentiation of Gram-negative bacteria, particularly within the Enterobacterales order.[3] The procedure outlined here is the Barritt's modification, which utilizes α -naphthol (**1-Naphthol**) to enhance the sensitivity and speed of the reaction, resulting in a more distinct color change.[1][3][4]

Principle of the Test

Some microorganisms ferment glucose via the butylene glycol pathway, producing acetoin as an intermediate.[3][4] In the presence of atmospheric oxygen and a strong alkali (40% potassium hydroxide), acetoin is oxidized to diacetyl.[1][3][4] The diacetyl then reacts with guanidine-containing compounds, such as peptone in the culture medium, to form a pinkish-red polymer.[3][4] **1-Naphthol** acts as a catalyst and color intensifier in this reaction, leading to a more pronounced and rapid color development.[1][4]

Experimental Protocols

1. Media and Reagent Preparation

Proper preparation of the culture medium and reagents is critical for accurate and reproducible results.

a. MR-VP Broth (Glucose Phosphate Broth)

This is the standard medium for the Voges-Proskauer test.[\[3\]](#)

Component	Amount per 1000 mL
Buffered Peptone	7.0 g
Dextrose (Glucose)	5.0 g
Dipotassium Phosphate	5.0 g
Distilled Water	1000 mL
Final pH	6.9 ± 0.2 at 25°C

Preparation Protocol:

- Dissolve the powdered components in distilled water.
- Heat gently if necessary to completely dissolve the media.[\[3\]](#)
- Dispense 5 mL aliquots into test tubes.
- Sterilize by autoclaving at 121°C for 15 minutes.[\[3\]](#)[\[4\]](#)
- Allow the broth to cool to room temperature before use.

b. Barritt's Reagents

These reagents must be added in the correct order for the test to work properly.[\[2\]](#)

Reagent	Formulation	Storage
Barritt's Reagent A	5% (w/v) α -Naphthol in 95% Ethanol (5g of α -naphthol in 100 mL of 95% ethanol)	Store at 4-8°C in the dark. Shelf life is approximately 2-3 weeks. [2]
Barritt's Reagent B	40% (w/v) Potassium Hydroxide (KOH) (40g of KOH in 100 mL of distilled water)	Store at 4-8°C. Can be stored for up to 3 weeks. [3]

2. Inoculation and Incubation

Aseptic technique is paramount during this stage to prevent contamination.

- Using a sterile inoculating loop, pick a well-isolated colony from an 18-24 hour old pure culture.[\[3\]](#)
- Inoculate a tube of MR-VP broth with the selected colony. A light inoculum is recommended to avoid aberrant results.[\[4\]](#)
- Incubate the inoculated tube aerobically at $35 \pm 2^\circ\text{C}$ for 24-48 hours.[\[3\]](#)[\[4\]](#) Note that some organisms may require incubation at 25-30°C for a positive result.[\[4\]](#)

3. Test Procedure

Careful and precise execution of this phase is essential for reliable outcomes.

- Following incubation, aseptically transfer approximately 1-2 mL of the broth culture to a clean, sterile test tube.[\[3\]](#)[\[5\]](#) The remaining broth can be used for the Methyl Red test or re-incubated for a repeat VP test if the initial result is negative.[\[1\]](#)[\[6\]](#)
- Add 6 drops of Barritt's Reagent A (5% α -naphthol) to the aliquoted broth.[\[1\]](#)[\[3\]](#)
- Add 2 drops of Barritt's Reagent B (40% KOH).[\[1\]](#)[\[3\]](#) The order of reagent addition is critical; reversing it may lead to false-negative or weak positive results.[\[1\]](#)[\[2\]](#)
- Shake the tube vigorously for at least 30 seconds to ensure adequate aeration, as oxygen is required for the oxidation of acetoin.[\[4\]](#)[\[7\]](#)

- Allow the tube to stand at room temperature and observe for a color change at the surface of the medium within 30 minutes.^[3] Continue to shake the tube periodically during this observation period.^[3]

Data Presentation

Interpretation of Results

Observation	Interpretation
Development of a pink-red color at the surface of the medium.	Positive (Acetoin produced)
No color change or the development of a copper/yellow color.	Negative (Acetoin not produced)

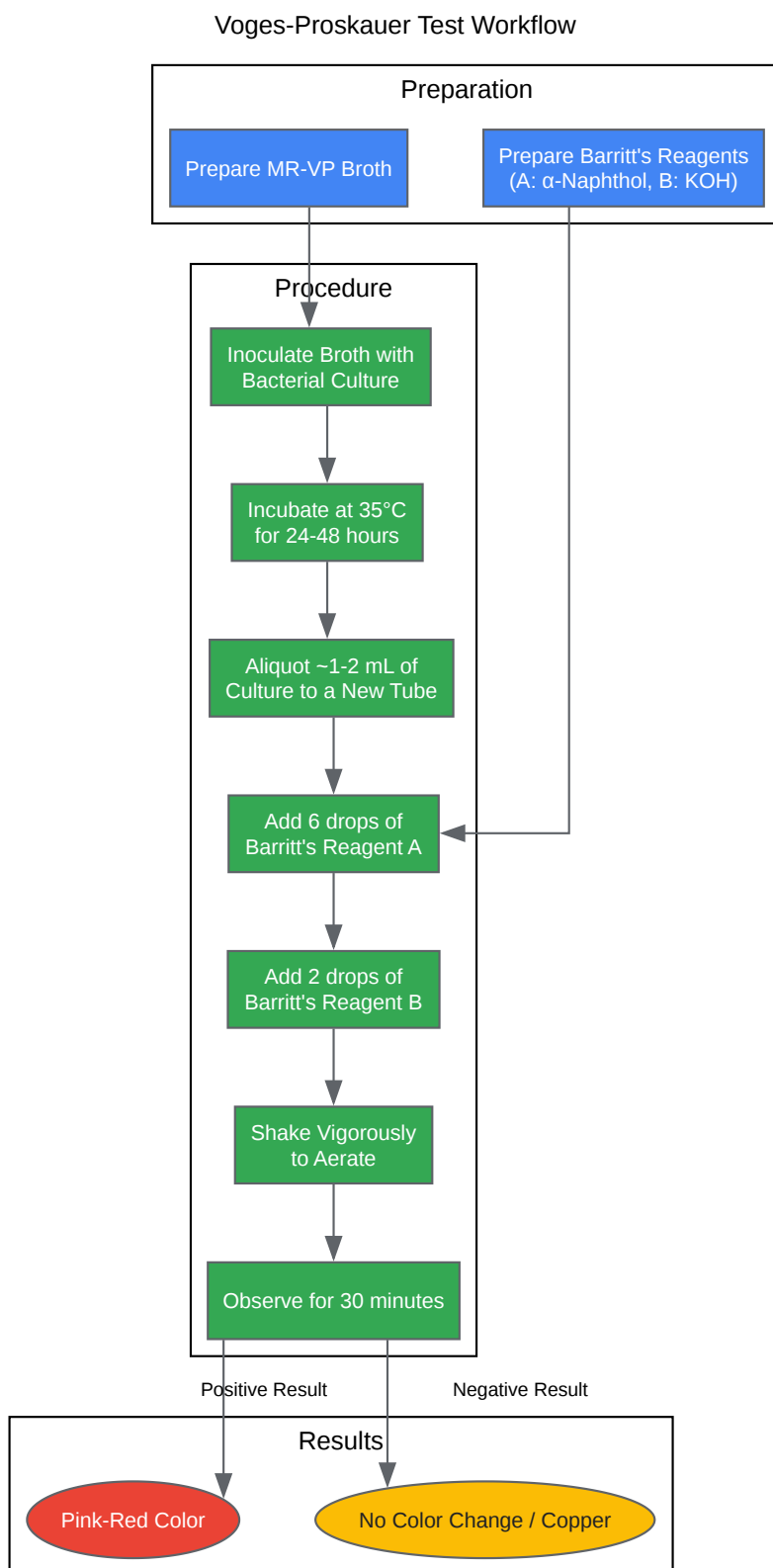
Quality Control

It is imperative to run positive and negative controls to ensure the validity of the test results.

Organism	Expected Result
<i>Klebsiella pneumoniae</i> (ATCC 13883)	Positive (Pink-red color) ^[3] ^[8]
<i>Escherichia coli</i> (ATCC 25922)	Negative (No color change) ^[3] ^[8]

Visualizations

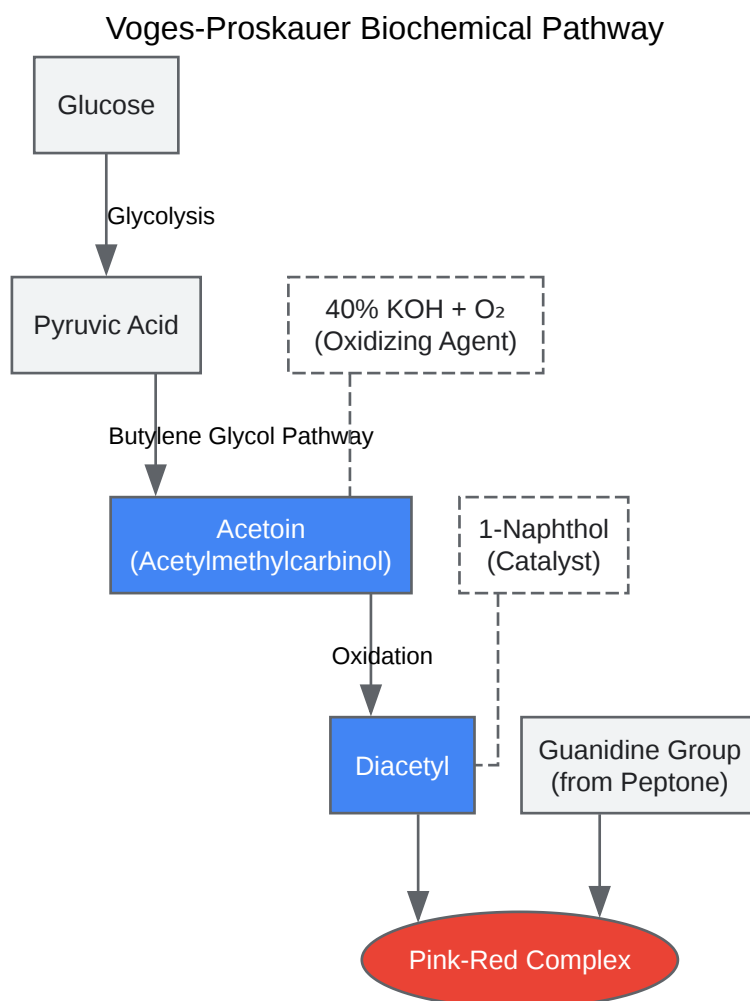
Experimental Workflow



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Caption: Workflow diagram illustrating the key steps of the Voges-Proskauer test.

Signaling Pathway of the Voges-Proskauer Reaction



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Caption: Biochemical pathway of the Voges-Proskauer test color reaction.

Precautions and Limitations

- **Reagent Order:** The reagents must be added in the specified order (**1-Naphthol** first, then KOH). Reversing the order can lead to false-negative or weak positive results.^{[1][2]}
- **Reading Time:** Read the test within one hour after adding the reagents. A copper-like color may develop after this time due to the reaction of KOH and **1-Naphthol**, which could be misinterpreted as a false positive.^{[1][2]}

- Incubation Time: Prolonged incubation (beyond 48-72 hours) may lead to the breakdown of acetoin by some organisms, resulting in false-negative tests.[2][5] If a 24-hour test is negative, it is advisable to re-incubate the original broth for an additional 24 hours and repeat the test.[1][3]
- Aeration: Vigorous shaking after the addition of reagents is crucial to introduce atmospheric oxygen, which is necessary for the oxidation of acetoin to diacetyl.[4][7]
- Confirmatory Testing: The Voges-Proskauer test is not a standalone confirmatory test and should be used in conjunction with other biochemical tests for definitive bacterial identification.[1][3]
- Safety: Voges-Proskauer Reagent A (**1-Naphthol**) can cause irritation. Reagent B (40% KOH) is extremely caustic and can cause severe burns.[5] Always wear appropriate personal protective equipment (PPE), including gloves and eye protection, when handling these reagents.[5]

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- To cite this document: BenchChem. [Application Notes and Protocols: Voges-Proskauer Test using 1-Naphthol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b195823#step-by-step-protocol-for-voges-proskauer-test-using-1-naphthol\]](https://www.benchchem.com/product/b195823#step-by-step-protocol-for-voges-proskauer-test-using-1-naphthol)

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